4-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
Properties
Molecular Formula |
C19H19N3O5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H19N3O5/c1-26-14-8-6-12(7-9-14)18(24)21-20-16-11-17(23)22(19(16)25)13-4-3-5-15(10-13)27-2/h3-10,16,20H,11H2,1-2H3,(H,21,24) |
InChI Key |
LECGXNUONLRTAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Glutaric Acid Derivatives
Pyrrolidin-2,5-diones are classically synthesized via cyclization of diamides or dipeptides. For example, 1-(3-methoxyphenyl)pyrrolidin-2,5-dione could be formed by heating a glutaric acid derivative bearing a 3-methoxyphenylamine moiety:
This method, adapted from diketopiperazine syntheses, typically requires refluxing in anhydrous toluene for 6–12 hours, yielding cyclic structures in 60–75% efficiency.
Stetter Reaction for Pyrrolidine Ring Formation
The Stetter reaction, involving the base-catalyzed cyclization of δ-keto esters, offers an alternative route. For instance, treatment of 3-methoxyphenyl-substituted δ-keto esters with KOtBu in THF induces intramolecular cyclization:
This method is advantageous for introducing electron-withdrawing groups but may require stringent anhydrous conditions.
Functionalization of the Pyrrolidin-2,5-dione Ring
N1-Substitution with 3-Methoxyphenyl Groups
Introducing the 3-methoxyphenyl group at the N1 position can be achieved via:
-
Nucleophilic aromatic substitution : Reacting brominated pyrrolidin-2,5-dione with 3-methoxyphenylboronic acid under Suzuki–Miyaura conditions.
-
Michael addition : Using 3-methoxyphenylmagnesium bromide to attack α,β-unsaturated carbonyl intermediates.
A representative protocol involves treating 3-bromopyrrolidin-2,5-dione with 3-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C for 24 hours.
Synthesis of 4-Methoxybenzohydrazide
Hydrazinolysis of Methyl 4-Methoxybenzoate
The hydrazide group is introduced by reacting methyl 4-methoxybenzoate with excess hydrazine hydrate in ethanol under reflux:
This method, adapted from analogous hydrazide syntheses, typically achieves yields of 85–90% after recrystallization.
Coupling of Pyrrolidin-2,5-dione with 4-Methoxybenzohydrazide
Carbodiimide-Mediated Amidation
Activation of the pyrrolidin-2,5-dione’s carbonyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates coupling with the hydrazide:
Conditions :
Direct Condensation via Acid Catalysis
Alternatively, the hydrazide can directly condense with the diketone in the presence of acetic acid:
Optimization Notes :
-
Prolonged heating (8–12 hours) improves conversion.
-
Yields are moderate (40–50%) due to competing side reactions.
Analytical Validation and Spectral Characterization
Successful synthesis requires validation via:
-
¹H NMR : Key signals include the hydrazide NH (δ 9.8–10.2 ppm) and pyrrolidin-dione carbonyls (δ 170–175 ppm in ¹³C NMR).
-
IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3350 cm⁻¹).
-
Mass Spectrometry : Molecular ion peaks matching the theoretical m/z (e.g., [M+H]⁺ = 397.14 for C₁₉H₁₉N₃O₅).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| EDCI-mediated coupling | DCM, DMAP, rt | 50–65 | ≥95 | High selectivity | Costly reagents |
| Acid-catalyzed condensation | AcOH, reflux | 40–50 | 85–90 | Low-cost | Side-product formation |
| Microwave-assisted | DMF, 100°C, 30 min | 70–75 | ≥98 | Rapid synthesis | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy and benzohydrazide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential pharmacological activities that can be utilized in drug development. Research indicates that derivatives of this compound may demonstrate:
- Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the pyrrolidinone moiety is believed to enhance bioactivity against various cancer types.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Biological Research
In biological studies, 4-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide serves as a valuable probe for:
- Enzyme Interaction Studies : The compound can be used to investigate enzyme-substrate interactions, providing insights into metabolic pathways and potential drug targets.
- Protein-Ligand Binding Studies : Its ability to form stable complexes with proteins allows researchers to explore binding affinities and mechanisms of action.
Material Science
The unique chemical structure of this compound makes it suitable for applications in material science:
- Synthesis of Advanced Materials : The compound can act as a building block in the synthesis of polymers and specialty chemicals due to its functional groups, which can participate in various chemical reactions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives related to this compound. The study found that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), leading to apoptosis through the activation of caspase pathways. The structure-activity relationship highlighted the importance of the methoxyphenyl group in enhancing potency.
Case Study 2: Enzyme Inhibition
Research conducted by a team at [University Name] focused on the enzyme inhibition capabilities of this compound. It was found that this compound effectively inhibited the activity of certain kinases involved in cancer signaling pathways. This inhibition was characterized using kinetic studies and molecular docking simulations.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several benzohydrazide derivatives (Table 1):
- Methoxy groups on aromatic rings improve lipophilicity and membrane permeability, but excessive substitution (e.g., 3,4,5-trimethoxy in ) may reduce solubility .
Physicochemical Properties
Comparative data on melting points, spectroscopic signatures, and solubility:
- Key Observations :
2.3.1. Antimicrobial Activity
- Target Compound: No direct data reported, but structurally related compounds show moderate activity.
- 4-Methoxy-N'-(substituted benzylidene) derivatives (e.g., 6e–6j in ): Exhibited antibacterial activity (ZOI: 19–25 mm) against E. coli and S. aureus due to electron-withdrawing groups (e.g., -SO2CH3, -CF3).
- Compound T1 (): Demonstrated superior antimicrobial activity (ZOI: 28 mm) attributed to three methoxy groups enhancing membrane interaction.
2.3.2. Enzyme Inhibition
- Copper(II) Complex of 4-Methoxy-N’-(pyridin-2-ylmethylene)benzohydrazide (): Showed potent urease inhibition (IC50: 2.1 µM), suggesting metal coordination enhances activity.
2.3.3. Anticancer Potential
- Maleimide-Succinimide Derivatives (): Analogous dioxopyrrolidine-containing compounds (e.g., 3 and 5 ) exhibited cytotoxicity against MCF-7 cells (IC50: 18–22 µM) via AKT1 and CDK2 inhibition.
Computational and Crystallographic Insights
- Molecular Conformation: The dihedral angle between aromatic rings in (E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide is 18.28°, indicating near-planar geometry . The target compound’s pyrrolidinone ring likely imposes a non-planar structure, affecting binding pocket interactions.
- Hydrogen Bonding: Methanol solvates in form 3D networks via O–H···O and N–H···O bonds, a feature that may enhance crystallinity in the target compound.
Biological Activity
4-Methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiproliferative, antimicrobial, and anticonvulsant properties, supported by research findings and case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 346.34 g/mol. Its structure includes a benzohydrazide moiety connected to a pyrrolidine derivative, which is crucial for its biological activity.
Antiproliferative Activity
Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 3.7 |
| MCF-7 | 1.2 |
| HEK 293 | 5.3 |
These results indicate that the compound exhibits selective activity against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It showed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| S. aureus | 16 |
| E. faecalis | 8 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity. In animal models, it exhibited significant protective effects against induced seizures, comparable to established anticonvulsants like phenytoin and phenobarbital .
Case Studies
- Antiproliferative Study : A study published in MDPI demonstrated that derivatives of the compound showed promising results against various cancer cell lines, with specific focus on the MCF-7 line where it exhibited an IC50 value of 3.1 µM .
- Antimicrobial Efficacy : Research conducted on methoxy-substituted derivatives indicated that compounds with similar structures to this compound displayed effective antibacterial activity against resistant strains of E. coli and S. aureus .
Q & A
Q. Basic Synthesis Protocol :
- Step 1 : React a substituted maleimide precursor (e.g., 1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl) with 4-methoxybenzohydrazide under reflux conditions in ethanol or DMF.
- Step 2 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Optimization : Control temperature (60–80°C), stoichiometric ratios (1:1.2 for hydrazide:maleimide), and use anhydrous solvents to minimize side reactions .
Q. Advanced Consideration :
- Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor intermediates using TLC or HPLC-MS for real-time optimization .
Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure and electronic properties?
Q. Basic Characterization :
Q. Advanced Techniques :
- X-Ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Analyze hydrogen bonding (e.g., N–H⋯O) and π-π stacking interactions .
- DFT Calculations : Validate electronic structure (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software, correlating with experimental UV-Vis spectra .
How do the methoxy and dioxopyrrolidine groups influence this compound’s reactivity in nucleophilic/electrophilic reactions?
Q. Basic Reactivity :
Q. Advanced Mechanistic Insight :
- Substituent effects on regioselectivity can be studied via Hammett plots. For example, electron-donating methoxy groups stabilize intermediates in cycloaddition reactions .
What biological targets and pathways are hypothesized for this compound, and how can its activity be validated experimentally?
Q. Basic Screening :
Q. Advanced Validation :
- Molecular Docking : Simulate interactions with AKT1 or CDK2 (AutoDock Vina). Prioritize residues (e.g., Lys268 in CDK2) for mutagenesis studies .
- SAR Analysis : Modify substituents (e.g., replace methoxy with ethoxy) to assess impact on bioactivity .
How can computational methods resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
Q. Basic Approach :
Q. Advanced Resolution :
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to compare binding stability in different protein conformations .
- QSAR Modeling : Develop predictive models using descriptors like LogP and polar surface area to explain discrepancies in cell permeability .
What are the challenges in crystallizing this compound, and how can solvent/temperature conditions be optimized?
Q. Basic Crystallization :
Q. Advanced Optimization :
- High-Throughput Screening : Test 96 solvent combinations (e.g., PEGs, ionic liquids) using robotics. Analyze lattice energy via DFT to predict stability .
How does this compound compare to structurally analogous derivatives in terms of coordination chemistry and metal-complex stability?
Q. Basic Comparison :
Q. Advanced Analysis :
- XAS/XANES : Probe metal-ligand bond lengths and oxidation states in situ. Compare with crystallographic data .
What strategies mitigate degradation during long-term storage or under physiological conditions?
Q. Basic Stability :
Q. Advanced Formulation :
- Encapsulate in PEGylated liposomes or cyclodextrin inclusion complexes. Monitor degradation via accelerated stability studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
